Benzyl-D7-amine hcl
Overview
Description
Benzyl-D7-amine hydrochloride is a deuterated form of benzylamine, where seven hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct mass spectrometric characteristics. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various experimental setups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-D7-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of benzyl-D7-nitrile using a reducing agent such as lithium aluminum deuteride (LiAlD4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent. Another method involves the reductive amination of benzaldehyde-D7 with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
On an industrial scale, benzyl-D7-amine hydrochloride can be produced by the reaction of benzyl chloride-D7 with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method is advantageous due to its simplicity and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Benzyl-D7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzaldehyde-D7 using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to benzyl-D7-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Benzaldehyde-D7.
Reduction: Benzyl-D7-amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl-D7-amine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of benzylamine and its derivatives.
Biology: Employed in metabolic studies to trace the incorporation and transformation of benzylamine in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of deuterated drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical syntheses.
Mechanism of Action
The mechanism of action of benzyl-D7-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as monoamine oxidase, leading to the formation of benzaldehyde-D7 and ammonia. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into enzyme kinetics and mechanisms.
Comparison with Similar Compounds
Benzyl-D7-amine hydrochloride is unique due to its deuterium content, which distinguishes it from other benzylamine derivatives. Similar compounds include:
Benzylamine: The non-deuterated form, which lacks the stability and mass spectrometric advantages of benzyl-D7-amine.
Phenylmethylamine: Another benzylamine derivative with different substituents on the benzyl group.
N-methylbenzylamine: A methylated derivative with distinct chemical and physical properties.
Properties
IUPAC Name |
dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D,6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHCNPAFAXVRZ-BVSNMZCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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